molecular formula C9H10N2O2 B12998881 Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate

Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate

Cat. No.: B12998881
M. Wt: 178.19 g/mol
InChI Key: XNUBBXFBAJYNAG-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be conducted on a gram scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions can vary but often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole-2-carboxylic acid derivatives, while reduction can produce different imidazole-based alcohols.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to changes in their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Ethyl 3-(1-methyl-1H-imidazol-5-yl)propiolate can be compared with other imidazole derivatives, such as:

These compounds share the imidazole ring structure but differ in their substituents and specific biological activities

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 3-(3-methylimidazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-10-7-11(8)2/h6-7H,3H2,1-2H3

InChI Key

XNUBBXFBAJYNAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CN=CN1C

Origin of Product

United States

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